molecular formula C8H18O B585351 2-Ethylhexyl-D17 alcohol CAS No. 202480-75-9

2-Ethylhexyl-D17 alcohol

Cat. No.: B585351
CAS No.: 202480-75-9
M. Wt: 147.335
InChI Key: YIWUKEYIRIRTPP-MMDJZGHJSA-N
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Description

2-Ethylhexyl-D17 alcohol, also known as this compound, is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 147.335. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

2-Ethylhexyl-D17 alcohol may have various effects on cells and cellular processes It could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound may change over time in laboratory settings . This could include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWUKEYIRIRTPP-MMDJZGHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223047
Record name 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202480-75-9
Record name 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202480-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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